molecular formula C23H23BrO5 B11155297 ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11155297
M. Wt: 459.3 g/mol
InChI Key: XFCWMGVRAODADZ-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 4-bromobenzyl group and an ethyl propanoate moiety. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.

    Introduction of the 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced via an etherification reaction using 4-bromobenzyl bromide and a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate using a suitable catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H23BrO5

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 3-[7-[(4-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H23BrO5/c1-4-27-21(25)12-10-19-14(2)18-9-11-20(15(3)22(18)29-23(19)26)28-13-16-5-7-17(24)8-6-16/h5-9,11H,4,10,12-13H2,1-3H3

InChI Key

XFCWMGVRAODADZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Br)C)OC1=O)C

Origin of Product

United States

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